4-Fluor-2-Nitrobenzotrifluorid

Übersicht

Beschreibung

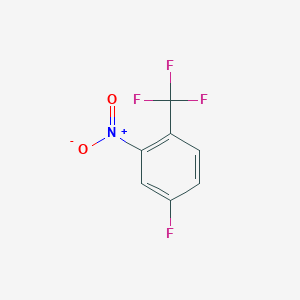

4-Fluoro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2 It is a fluorinated aromatic compound that features both a nitro group and a trifluoromethyl group attached to a benzene ring

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly important in the development of drugs with antibacterial, anti-inflammatory, and analgesic properties . Additionally, it is used in the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

Wirkmechanismus

Target of Action

4-Fluoro-2-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is particularly important for the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

Mode of Action

The mode of action of 4-Fluoro-2-nitrobenzotrifluoride is primarily through its role as a synthetic intermediate. It is used in the nitration of 3-fluorobenzotrifluoride, a process that is fast and highly exothermic . This reaction is part of the synthesis of various pharmaceutical compounds.

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-2-nitrobenzotrifluoride are those involved in the synthesis of the final pharmaceutical compounds. As an intermediate, it plays a crucial role in the formation of these compounds, influencing their structure and, consequently, their biological activity .

Pharmacokinetics

As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-2-nitrobenzotrifluoride are less relevant than those of the final pharmaceutical compounds it helps to produce. Its impact on bioavailability would be indirect, through its influence on the structure and properties of these compounds .

Result of Action

Its primary role is in the formation of these compounds, and any effects would be a result of the action of these final products .

Action Environment

The action of 4-Fluoro-2-nitrobenzotrifluoride is influenced by various environmental factors during its synthesis. For example, the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature can all affect the reaction performance . These factors need to be carefully controlled to ensure optimal conditions for the synthesis process .

Biochemische Analyse

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function by interacting with proteins and other cellular components

Molecular Mechanism

It is synthesized through the nitration of 3-fluorobenzotrifluoride

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process is carried out using a mixed acid as a nitrating agent, which includes concentrated nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and efficiency .

Industrial Production Methods: In industrial settings, the synthesis of 4-Fluoro-2-nitrobenzotrifluoride can be achieved using continuous-flow millireactor systems. These systems offer better control over reaction conditions, improved mass and heat transfer rates, and higher process efficiency compared to traditional batch reactors . The continuous-flow synthesis strategy is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Reduction: 4-Fluoro-2-aminobenzotrifluoride.

Substitution: Products vary based on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

- 4-Fluoro-3-nitrobenzotrifluoride

- 5-Fluoro-2-nitrobenzotrifluoride

Comparison: 4-Fluoro-2-nitrobenzotrifluoride is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes.

Biologische Aktivität

4-Fluoro-2-nitrobenzotrifluoride (FNBT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological evaluations of FNBT, drawing from diverse sources to present a comprehensive overview.

4-Fluoro-2-nitrobenzotrifluoride is characterized by the following chemical structure:

- Molecular Formula : C7H4F4N2O2

- Molecular Weight : 224.11 g/mol

The presence of both nitro and fluoro groups significantly influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Synthesis Methods

Various synthesis methods have been explored for FNBT, including:

- Nitration of Fluorobenzene : A common method involves the nitration of fluorobenzene derivatives, which can yield FNBT alongside other byproducts.

- Continuous-flow Millireactor Systems : Recent advancements have utilized continuous-flow techniques to enhance yield and reduce reaction times, demonstrating a safer and more efficient synthesis protocol .

Anticancer Activity

The anticancer properties of similar compounds have been documented. For example, certain nitro-substituted benzene derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Although direct studies on FNBT are scarce, its structural characteristics imply possible anticancer activity.

Case Studies and Research Findings

A notable study explored the biological evaluation of various nitro-substituted compounds. The findings indicated that modifications in the nitro group position significantly affect biological activity. Compounds similar to FNBT exhibited varying levels of cytotoxicity against different tumor cell lines .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3m | 4 | Antitubercular |

| 3e | 64 | Low inhibitory effect |

| 3p | 64 | Low inhibitory effect |

This table illustrates the minimum inhibitory concentrations (MIC) of selected compounds, highlighting the potential for FNBT to be effective against resistant strains.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of FNBT. Preliminary data suggest that compounds with similar structures may exhibit harmful effects if ingested or if they come into contact with skin . The acute toxicity profile indicates that caution is necessary when handling such compounds.

Eigenschaften

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWITRIDDKRWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469362 | |

| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182289-81-2 | |

| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.